molecular formula C8H8O2 B8374386 4-Hydroxy-2-(2-propynyl)-2-cyclopenten-1-one

4-Hydroxy-2-(2-propynyl)-2-cyclopenten-1-one

Cat. No.: B8374386
M. Wt: 136.15 g/mol
InChI Key: QGZRURGVDVUAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(2-propynyl)-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

4-hydroxy-2-prop-2-ynylcyclopent-2-en-1-one

InChI

InChI=1S/C8H8O2/c1-2-3-6-4-7(9)5-8(6)10/h1,4,7,9H,3,5H2

InChI Key

QGZRURGVDVUAJB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(CC1=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 40.2 g (0.295 mole) of the title compound of Example 1 in 800 ml of a 8:1 dioxane/water mixture was added 4 g (0.21 mole) of p-toluenesulfonic acid. The reaction mixture was heated at 83° for 36 hours under argon, cooled, and diluted with 500 ml of ethyl acetate. The organic phase was washed once with water and two times each with 5% sodium bicarbonate solution and brine solution. The aqueous washes were combined and extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered, and concentrated. Chromatography of the combined crude materials on silica gel (using 25% ethyl acetate in hexane as eluent) gave 12.45 g of the intermediate compound 4-hydroxy-5-(2-propynyl)-2-cyclopenten-1-one as a viscous oil. Structure assignment was confirmed by the proton nmr spectrum.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 40.2 g (0.295 mole) of the title compound of Example 1 in 800 ml of a 8:1 dioxane/water mixture was added 4 g (0.021 mole) of p-toluenesulfonic acid monohydrate. The reaction mixture was heated at 83° for 36 hours under argon, cooled, and diluted with 500 ml of ethyl acetate. The organic phase was washed once with water and two times each with 5% sodium bicarbonate solution and brine solution. The aqueous washes were combined and extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered, and concentrated. Chromatography of the combined crude materials on silica gel (using 25% ethyl acetate in hexane as eluent) gave 12.45 g of the intermediate compound 4-hydroxy-5-(2-propynyl)-2-cyclopenten-1-one as a viscous oil. Structure assignment was confirmed by the proton nmr spectrum.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

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